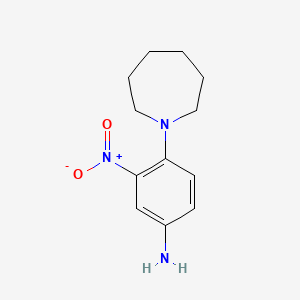
4-(三氟甲基)嘧啶-2-羧酸
描述
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with a carboxylic acid functional group at the 2-position.
科学研究应用
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid has diverse applications in scientific research:
作用机制
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing significant roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Pyrimidine derivatives, however, are involved in a wide range of biological processes, including nucleic acid synthesis and metabolic pathways .
Result of Action
The interaction of pyrimidine derivatives with their targets can lead to a variety of cellular responses, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment in which the compound is acting.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . Another approach involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group into the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives .
相似化合物的比较
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Trifluoromethyl-substituted pyridines: Share the trifluoromethyl group but differ in the position and type of the ring structure.
Uniqueness: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific desired properties .
属性
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649588 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-46-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)


![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)
![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

